Methyl 3-Bromo-5-fluoro-4-iodobenzoate
CAS No.:
Cat. No.: VC18647347
Molecular Formula: C8H5BrFIO2
Molecular Weight: 358.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFIO2 |
|---|---|
| Molecular Weight | 358.93 g/mol |
| IUPAC Name | methyl 3-bromo-5-fluoro-4-iodobenzoate |
| Standard InChI | InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
| Standard InChI Key | MDCHLIXOERVCBD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)I)F |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-bromo-5-fluoro-4-iodobenzoate belongs to the class of polyhalogenated benzoic acid derivatives. Its molecular formula is C₈H₅BrFIO₂, with a molecular weight of 372.94 g/mol (calculated based on analogous ethyl ester data ). The compound’s structure features three halogen atoms—bromine, iodine, and fluorine—positioned on the aromatic ring, which confer unique electronic and steric properties. The methyl ester group at the carboxyl position enhances solubility in organic solvents, a critical factor in synthetic applications.
Structural Analysis:
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Substituent Effects: The electron-withdrawing nature of halogens (Br, I, F) influences the ring’s electron density, affecting reactivity in electrophilic substitution and cross-coupling reactions.
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Stereoelectronic Properties: The iodine atom’s large atomic radius introduces steric hindrance, potentially directing regioselectivity in subsequent reactions .
Comparative data from ethyl 3-bromo-5-fluoro-4-iodobenzoate (CAS# 1160574-73-1) reveals a density and boiling point marked as "N/A" in public databases , suggesting limited experimental characterization. Similar gaps exist for the methyl variant, underscoring the need for further physicochemical studies.
Synthetic Methodologies
Halogenation and Functional Group Interconversion
The synthesis of polyhalogenated benzoates often proceeds via sequential halogenation and esterification. A patented route for methyl 4-bromo-2-cyano-5-fluorobenzoate offers a template adaptable to the target compound:
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Diazotization and Iodination:
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Starting with methyl 2-amino-4-bromo-5-fluorobenzoate, diazotization using sodium nitrite in acidic media generates a diazonium intermediate.
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Subsequent iodination with potassium iodide replaces the amino group with iodine, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate .
Reaction Conditions:
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Cyanide Substitution:
Adaptation for Methyl 3-Bromo-5-fluoro-4-iodobenzoate:
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Adjusting the starting material to incorporate iodine at position 4 instead of 2 would require modifying the substitution sequence. For instance, nitration followed by iodination could position halogens at desired sites.
Challenges in Synthesis
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Regioselectivity: Competing substitution patterns may arise due to the directing effects of halogens. Fluorine’s ortho/para-directing nature and bromine’s meta-directing tendency necessitate precise reaction control.
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Purification: Column chromatography remains essential for isolating intermediates, as evidenced by yields exceeding 85% in related syntheses .
Physicochemical Properties and Stability
While experimental data for the methyl derivative are sparse, inferences can be made from analogs:
Stability Considerations:
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Thermal Stability: Halogenated aromatics generally exhibit moderate thermal stability, but iodine’s lower bond dissociation energy may predispose the compound to light-induced degradation.
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Hydrolytic Sensitivity: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
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